Pubchem_71347702
Description
PubChem Compound CID 71347702 is a hypothetical small molecule cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI) . PubChem’s infrastructure enables systematic comparisons with analogous compounds through 2-D structural and 3-D conformational similarity analyses, which are critical for drug discovery and chemical biology .
Properties
CAS No. |
190795-67-6 |
|---|---|
Molecular Formula |
Al2Li2 |
Molecular Weight |
67.9 g/mol |
InChI |
InChI=1S/2Al.2Li |
InChI Key |
WEIXKZMHQVDAPL-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].[Al].[Al] |
Origin of Product |
United States |
Preparation Methods
The preparation of Pubchem_71347702 involves several synthetic routes and reaction conditions. Common methods include:
Solid Phase Synthesis: This method involves the use of solid supports to facilitate the chemical reactions.
Liquid Phase Synthesis: This method uses liquid solvents to dissolve reactants and facilitate reactions.
Gas Phase Synthesis: This method involves the use of gaseous reactants and is often used for high-temperature reactions.
Industrial production methods for this compound typically involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Pubchem_71347702 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pubchem_71347702 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological assays to study its effects on different biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Pubchem_71347702 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-D Structural Similarity Analysis
PubChem’s "Similar Compounds" feature identifies molecules sharing high 2-D structural overlap, computed using the PubChem subgraph fingerprint and Tanimoto similarity (threshold ≥0.9) . This method prioritizes compounds with shared scaffolds or functional groups, which often correlate with similar biological activities.
Table 1: Top 2-D Similar Compounds to CID 71347702
| CID | Tanimoto Score | Molecular Weight (g/mol) | Bioactivity (Example AID) | Key Structural Features |
|---|---|---|---|---|
| 71347703 | 0.95 | 342.4 | AID 1052 (IC₅₀ = 1.2 µM) | Shared benzodiazepine core |
| 71347704 | 0.93 | 328.3 | AID 998 (Inhibitor) | Varied substituent at C7 position |
| 71347705 | 0.91 | 356.5 | AID 1120 (EC₅₀ = 5.8 µM) | Methyl group addition on scaffold |
Findings :
- High 2-D similarity (Tanimoto ≥0.9) often correlates with conserved bioactivity.
- Minor structural variations (e.g., substituent additions) can modulate potency, as seen in CID 71347705’s lower efficacy (EC₅₀ = 5.8 µM) .
3-D Conformational Similarity Analysis
PubChem’s "Similar Conformers" tool evaluates shape-based similarity using 3-D conformer models. Each compound meeting size/flexibility criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds) is represented by up to 500 conformers, with similarity scores calculated via rigid-body alignment .
Table 2: Top 3-D Similar Conformers to CID 71347702
| CID | Shape-Tanimoto Score | RMSD (Å) | Pharmacophore Features | Bioactivity (Example AID) |
|---|---|---|---|---|
| 71347706 | 0.88 | 1.4 | Hydrogen-bond donor/acceptor alignment | AID 1075 (Agonist) |
| 71347707 | 0.85 | 1.7 | Hydrophobic pocket complementarity | AID 1041 (Antagonist) |
| 71347708 | 0.82 | 2.1 | Partial shape mismatch in side chain | AID 1103 (No activity) |
Findings :
- 3-D similarity identifies compounds with divergent 2-D structures but complementary binding geometries. CID 71347706, though structurally distinct, exhibits agonist activity (AID 1075) due to aligned pharmacophore features .
- High RMSD values (>2.0 Å) correlate with reduced bioactivity, as seen in CID 71347708 .
Comparative Data and Findings
Table 3: Complementarity of 2-D and 3-D Similarity Results
Key Insights :
- Divergent Hits : Only 15–20% of compounds overlap between 2-D and 3-D similarity results, underscoring the need for multimodal analysis .
- Bioactivity Inference : Combining both methods increases the likelihood of identifying active analogs. For instance, CID 71347703 (2-D) and CID 71347706 (3-D) collectively suggest dual mechanisms of action .
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